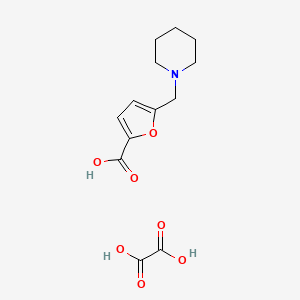
Oxalic acid;5-(piperidin-1-ylmethyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;5-(piperidin-1-ylmethyl)furan-2-carboxylic acid: is a chemical compound with the molecular formula C11H15NO3. It is a derivative of oxalic acid, featuring a furan ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxalic acid;5-(piperidin-1-ylmethyl)furan-2-carboxylic acid typically involves the following steps:
Furan Synthesis: : The furan ring can be synthesized through the dehydration of 1,4-diketones or the cyclization of furfural derivatives.
Piperidine Addition: : The piperidine moiety is introduced through nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by piperidine.
Oxalic Acid Derivatization:
Industrial Production Methods
In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis pathway.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;5-(piperidin-1-ylmethyl)furan-2-carboxylic acid: undergoes various types of chemical reactions, including:
Oxidation: : The furan ring can be oxidized to produce furan-2,5-dicarboxylic acid derivatives.
Reduction: : Reduction reactions can be performed to convert the furan ring into a dihydrofuran derivative.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like piperidine and various alkyl halides are employed under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: : Furan-2,5-dicarboxylic acid derivatives.
Reduction: : Dihydrofuran derivatives.
Substitution: : Substituted furan derivatives with various functional groups.
Scientific Research Applications
Oxalic acid;5-(piperidin-1-ylmethyl)furan-2-carboxylic acid: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound has been studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of infections and diseases.
Industry: : It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : It interacts with enzymes and receptors involved in biological processes.
Pathways: : The compound may inhibit or activate certain biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
Oxalic acid;5-(piperidin-1-ylmethyl)furan-2-carboxylic acid: is unique due to its specific structural features. Similar compounds include:
Furan-2-carboxylic acid derivatives: : These compounds share the furan ring but lack the piperidine moiety.
Piperidine derivatives: : These compounds contain the piperidine ring but do not have the furan or oxalic acid components.
Properties
IUPAC Name |
oxalic acid;5-(piperidin-1-ylmethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.C2H2O4/c13-11(14)10-5-4-9(15-10)8-12-6-2-1-3-7-12;3-1(4)2(5)6/h4-5H,1-3,6-8H2,(H,13,14);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBFLQBWHGYVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(O2)C(=O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine;oxalic acid](/img/structure/B7812597.png)
![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid;hydrochloride](/img/structure/B7812598.png)
![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B7812606.png)
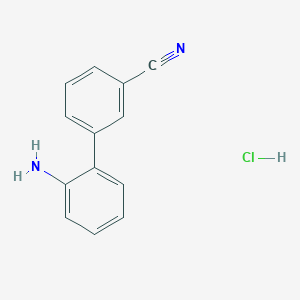
![[(6-Ethyl-4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7812614.png)

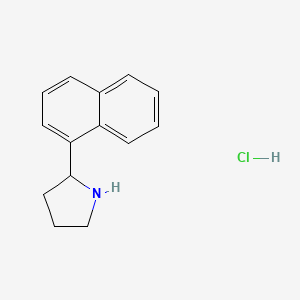
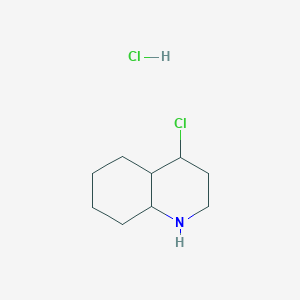
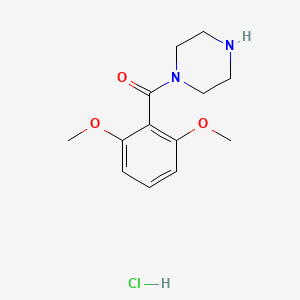
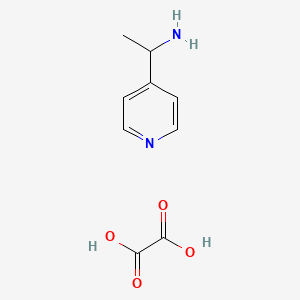
![[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B7812673.png)
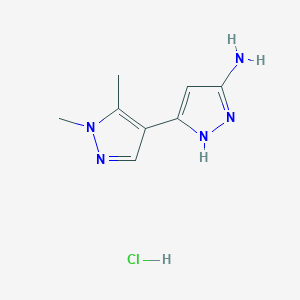
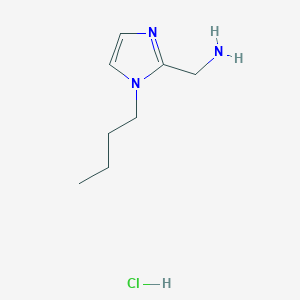
![N-[(1-ethylimidazol-2-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B7812705.png)
